4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 4-propionylphenol with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of dietary fats and thereby reducing fat absorption . The exact molecular interactions and binding affinities can be studied using techniques such as molecular docking and dynamics simulations .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the class, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
6-bromo-2-oxo-2H-chromene-3-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
4-propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the propionylphenyl and bromochromene moieties, which confer distinct chemical and biological properties.
Biological Activity
4-Propionylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-cancer and anti-inflammatory contexts.
Chemical Structure and Properties
The molecular formula of this compound is C16H13BrO4. Its structure features a chromene core, which is pivotal for its biological activity. The presence of the bromine atom and propionyl group significantly influences its pharmacological properties.
Anticancer Activity
Research indicates that compounds derived from the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that 6-bromo-2-oxo-2H-chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that derivatives like 6-bromo-2-oxo-2H-chromene-3-carboxylic acid effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Table 1: Anticancer Activity of Chromene Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | MCF-7 | 12.5 | Induction of apoptosis |
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | HeLa | 15.0 | Cell cycle arrest |
This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of chromenes are also noteworthy. Studies suggest that certain derivatives inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This activity is crucial for conditions such as rheumatoid arthritis and inflammatory bowel disease . The mechanism often involves the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
Chromene derivatives have shown promise as antimicrobial agents. Research indicates that 6-bromo derivatives possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various chromene derivatives on MCF-7 and A549 cell lines. The study found that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts, suggesting a structure–activity relationship .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of chromene derivatives in a murine model of arthritis. The results indicated significant reductions in paw swelling and joint inflammation when treated with specific chromene compounds, highlighting their therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
(4-propanoylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO5/c1-2-16(21)11-3-6-14(7-4-11)24-18(22)15-10-12-9-13(20)5-8-17(12)25-19(15)23/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCYXSLKVQQDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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